![molecular formula C18H40O6Si3 B3067630 Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane CAS No. 130167-23-6](/img/structure/B3067630.png)
Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane
Übersicht
Beschreibung
Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane is a useful research compound. Its molecular formula is C18H40O6Si3 and its molecular weight is 436.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Poly(dimethylsiloxane), diglycidyl ether terminated, is a type of polymer . Its primary targets are surfaces where it is applied. It is used in various applications due to its unique properties such as high temperature stability and good resistance to chemical corrosion .
Mode of Action
The compound interacts with its targets by forming a layer on the surface. This layer provides lubrication, prevents foaming, and acts as a wetting agent . The interaction is primarily physical, involving adherence to the surface rather than a biochemical interaction.
Pharmacokinetics
Its physical properties such as density (099 g/mL at 25 °C (lit)) and refractive index (n20/D 1.424 (lit.)) can affect its distribution and interaction with surfaces.
Result of Action
The application of Poly(dimethylsiloxane), diglycidyl ether terminated results in improved surface properties, including increased lubrication, reduced foaming, and enhanced wetting . These effects can improve the performance of the materials or systems in which the compound is used.
Action Environment
The action of Poly(dimethylsiloxane), diglycidyl ether terminated can be influenced by environmental factors. For example, its high temperature stability allows it to function effectively in high-temperature environments . Additionally, its resistance to chemical corrosion makes it suitable for use in environments with potentially corrosive substances . Safety precautions should be taken when using this compound, such as using it in a well-ventilated environment to avoid inhalation of vapors .
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can undergo substitution reactions where the oxirane ring is opened and replaced with other functional groups[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate the opening of the oxirane ring[][1].
Major Products
Wissenschaftliche Forschungsanwendungen
Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent, anti-adhesive, and plasticizer in the production of silicone rubber and silicone gels[][1].
Biology: The compound is utilized in surface modification of biomaterials to enhance biocompatibility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane: Similar in structure but differs in the number of epoxy groups[][1].
1,5-Bis(3-(2,3-epoxypropoxy)propyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane: Contains additional phenyl groups, providing different chemical properties.
Eigenschaften
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O6Si3/c1-25(2,11-7-9-19-13-17-15-21-17)23-27(5,6)24-26(3,4)12-8-10-20-14-18-16-22-18/h17-18H,7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYBEKIHDOPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C)O[Si](C)(C)CCCOCC2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130167-23-6 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130167-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701103094 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130167-23-6 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


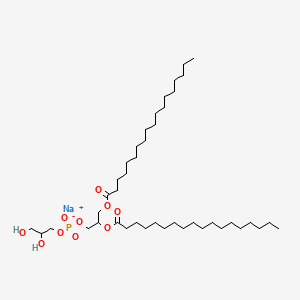
![2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B3067554.png)
![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)

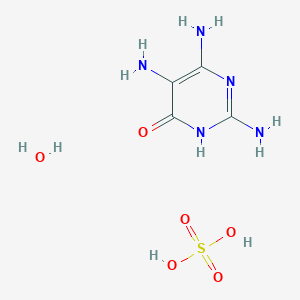
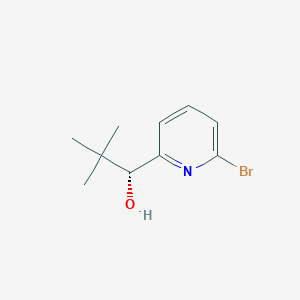

![12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067615.png)
![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)

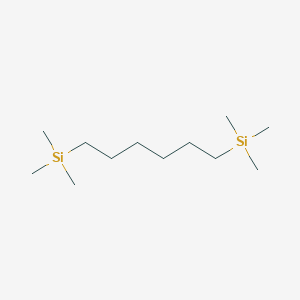
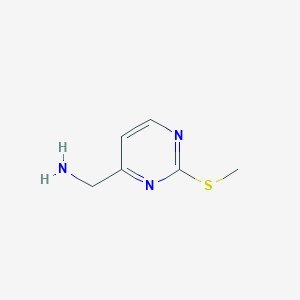
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)

